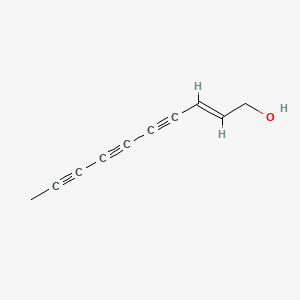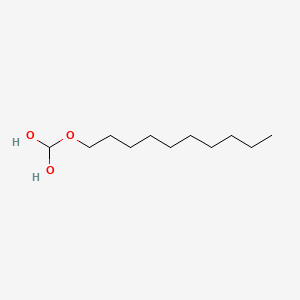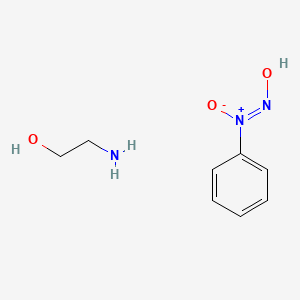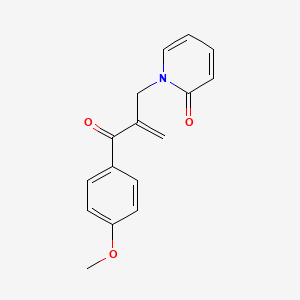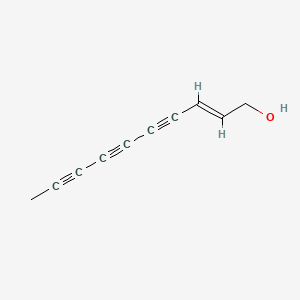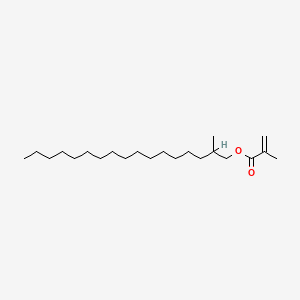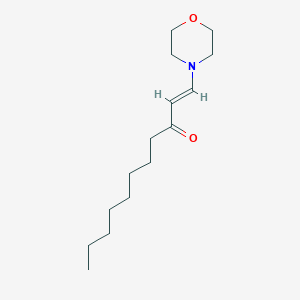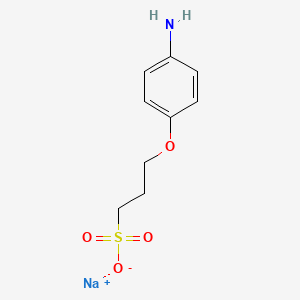![molecular formula C12H22N4O B12661754 Bis[[(2-aminoethyl)amino]methyl]phenol CAS No. 94031-00-2](/img/structure/B12661754.png)
Bis[[(2-aminoethyl)amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[[(2-aminoethyl)amino]methyl]phenol is a chemical compound with the molecular formula C12H22N4O. It is known for its unique structure, which includes both amino and phenol functional groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[[(2-aminoethyl)amino]methyl]phenol typically involves the reaction of phenol with formaldehyde and ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Phenol and Formaldehyde Reaction: Phenol reacts with formaldehyde in the presence of a base to form a phenolic resin intermediate.
Ethylenediamine Addition: The intermediate is then reacted with ethylenediamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Bis[[(2-aminoethyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Alkylated phenol derivatives.
Scientific Research Applications
Bis[[(2-aminoethyl)amino]methyl]phenol is utilized in various fields of scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug design.
Industry: Employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which Bis[[(2-aminoethyl)amino]methyl]phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its amino groups can engage in hydrogen bonding and electrostatic interactions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: Similar in structure but with three aminoethyl groups.
Bis(2-aminoethyl)amine: Contains two aminoethyl groups but lacks the phenol group.
Uniqueness
Bis[[(2-aminoethyl)amino]methyl]phenol is unique due to its combination of amino and phenol functional groups, which confer distinct chemical reactivity and versatility in applications. Its ability to act as both a ligand and a biochemical probe sets it apart from other similar compounds.
Properties
CAS No. |
94031-00-2 |
|---|---|
Molecular Formula |
C12H22N4O |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2,3-bis[(2-aminoethylamino)methyl]phenol |
InChI |
InChI=1S/C12H22N4O/c13-4-6-15-8-10-2-1-3-12(17)11(10)9-16-7-5-14/h1-3,15-17H,4-9,13-14H2 |
InChI Key |
CGMOQQQFLMKYAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CNCCN)CNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


